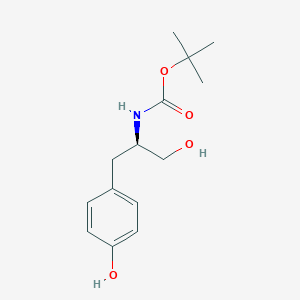
Boc-D-tyrosinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-tyrosinol, also known as N-(tert-Butoxycarbonyl)-D-tyrosinol, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-tyrosinol. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of removal under mild acidic conditions .
作用機序
Target of Action
Boc-D-tyrosinol is a derivative of tyrosine, an amino acid that plays a crucial role in various biochemical pathways . .
Mode of Action
It is known that this compound is a tert-butyl carbamate derivative of tyrosine . The tert-butyl carbamate (Boc) group is often used in peptide synthesis for the protection of the amino group . This suggests that this compound may interact with its targets in a similar manner to tyrosine, but with the added influence of the Boc group.
Biochemical Pathways
Tyrosine, the parent compound of this compound, is involved in numerous biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . .
Pharmacokinetics
It is known that the compound is a white crystalline powder with a melting point of 115-121 °c . It should be stored at 2-8 °C .
Action Environment
It is known that the compound should be stored at 2-8 °c , suggesting that temperature may play a role in its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-tyrosinol typically involves the protection of the amino group of D-tyrosinol with a tert-butyloxycarbonyl group. This can be achieved by reacting D-tyrosinol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or chromatography to achieve high purity levels required for research and industrial applications.
化学反応の分析
Types of Reactions
Boc-D-tyrosinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are often used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted tyrosinol derivatives with various functional groups
科学的研究の応用
Boc-D-tyrosinol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Used in the production of fine chemicals and as an intermediate in organic synthesis
類似化合物との比較
Similar Compounds
Boc-L-tyrosinol: The L-enantiomer of Boc-D-tyrosinol, used in similar applications but with different stereochemistry.
Boc-D-phenylalaninol: Another Boc-protected amino alcohol, used in peptide synthesis and organic synthesis.
Boc-D-serinol: A Boc-protected derivative of serine, used in similar synthetic applications
Uniqueness
This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both hydroxyl and Boc-protected amino groups. This combination makes it particularly useful in the synthesis of complex peptides and proteins, as well as in the development of pharmaceutical compounds with specific stereochemical requirements .
特性
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














